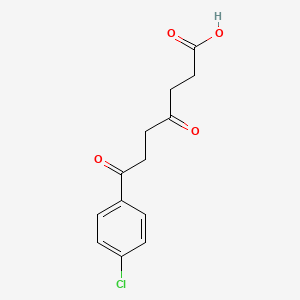
Lead orthosilicate
Overview
Description
Lead orthosilicate, with the chemical formula Pb₄SiO₄, is a compound that belongs to the orthosilicates family. It is characterized by its unique crystal structure, where isolated SiO₄ tetrahedra are located between numerous lead atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: Lead orthosilicate can be synthesized under hydrothermal conditions. This involves reacting lead salts with silicate sources in an aqueous solution at elevated temperatures and pressures. The reaction typically takes place in a sealed vessel, where the temperature and pressure are carefully controlled to facilitate the formation of the desired compound .
Industrial Production Methods: In industrial settings, this compound is often produced using a sol-gel process. This method involves the hydrolysis and polycondensation of tetraethyl orthosilicate in the presence of lead salts. The resulting gel is then dried and calcined to obtain the final product. This process allows for the production of this compound with high purity and controlled particle size .
Chemical Reactions Analysis
Types of Reactions: Lead orthosilicate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of lead and silicate ions, which can interact with different reagents under specific conditions .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce lead oxides, while reduction reactions can yield elemental lead. Substitution reactions typically result in the formation of mixed metal silicates .
Scientific Research Applications
Lead orthosilicate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of lead orthosilicate involves its interaction with various molecular targets and pathways. For example, in chemical reactions, this compound can act as a catalyst by providing active sites for the reaction to occur. In biological systems, it may interact with proteins and enzymes, influencing their activity and function .
Comparison with Similar Compounds
Lead orthosilicate can be compared with other similar compounds, such as:
Alamosite (PbSiO₃): Alamosite is another lead silicate compound with a different crystal structure and properties.
Plumbophyllite (Pb₂Si₄O₁₀·H₂O): This compound contains additional water molecules and has distinct physical and chemical characteristics.
Synthetic Lead Silicates: Various synthetic lead silicates, such as Pb₃Si₂O₇ and Pb₈Si₄O₁₂, have different structures and applications.
Properties
IUPAC Name |
lead(2+);silicate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/O4Si.2Pb/c1-5(2,3)4;;/q-4;2*+2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNPREOFRPYTKLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Si]([O-])([O-])[O-].[Pb+2].[Pb+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O4Pb2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
11120-22-2 (Parent) | |
| Record name | Silicic acid (H4SiO4), lead salt (1:?) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015906715 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
5.1e+02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15906-71-5 | |
| Record name | Silicic acid (H4SiO4), lead salt (1:?) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015906715 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silicic acid (H4SiO4), lead salt (1:?) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Lead silicate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.391 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{4-[(1R)-2-chloro-1-hydroxyethyl]phenyl}methanesulfonamide](/img/structure/B3366978.png)



![dialuminum;2-[[4-[ethyl-[(3-sulfonatophenyl)methyl]amino]phenyl]-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]benzenesulfonate](/img/structure/B3367001.png)







